molecular formula C42H57ClN4O5S B13918107 (3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

Cat. No.: B13918107
M. Wt: 765.4 g/mol
InChI Key: BJTFTQIBRVBSBH-PKUKKRJXSA-N
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Description

The compound (3’R,4S,6’R,7’R,8’Z,11’S,12’R)-7’-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one is a complex organic molecule with a unique structure. This compound is characterized by its spirocyclic framework, multiple chiral centers, and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the spirocyclic core, introduction of the pyrido[1,2-a]pyrazine moiety, and incorporation of the various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by sequential addition of the functional groups under controlled conditions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and protecting group strategies to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe for studying enzyme activity or as a ligand for binding studies. Its multiple chiral centers make it an interesting target for stereochemical investigations.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural complexity and functional diversity may allow it to interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may also make it suitable for applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and chiral centers allow it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include signal transduction, metabolic processes, or catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,6R,7R,8Z,11S,12R)-7’-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one
  • (3R,4S,6R,7R,8Z,11S,12R)-7’-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one

Uniqueness

This compound’s uniqueness lies in its spirocyclic structure, multiple chiral centers, and diverse functional groups. These features distinguish it from other similar compounds and contribute to its wide range of applications in scientific research.

Properties

Molecular Formula

C42H57ClN4O5S

Molecular Weight

765.4 g/mol

IUPAC Name

(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

InChI

InChI=1S/C42H57ClN4O5S/c1-29-8-6-18-42(51-3,27-45-20-21-46-19-5-4-10-35(46)25-45)37-14-11-33(37)24-47-26-41(17-7-9-31-22-34(43)13-15-36(31)41)28-52-39-16-12-32(23-38(39)47)40(48)44-53(49,50)30(29)2/h6,12-13,15-16,18,22-23,29-30,33,35,37H,4-5,7-11,14,17,19-21,24-28H2,1-3H3,(H,44,48)/b18-6-/t29-,30+,33-,35+,37+,41-,42-/m0/s1

InChI Key

BJTFTQIBRVBSBH-PKUKKRJXSA-N

Isomeric SMILES

C[C@H]1C/C=C\[C@@]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)(CN7CCN8CCCC[C@@H]8C7)OC

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)(CN7CCN8CCCCC8C7)OC

Origin of Product

United States

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